molecular formula C21H21N5 B11622869 2-butyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

2-butyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11622869
M. Wt: 343.4 g/mol
InChI Key: TUZMITSVVBBBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a chemical compound with the molecular formula C21H21N5 and a molecular weight of 343.43 g/mol . This benzimidazole derivative is provided as a dry powder for research purposes. The benzimidazole pharmacophore is a privileged structure in medicinal chemistry due to its resemblance to naturally occurring purine nucleotides, which allows it to interact with a wide range of biopolymers . Benzimidazole derivatives are investigated as potential anticancer therapeutics and can function through various mechanisms, including acting as topoisomerase inhibitors, DNA intercalation and alkylating agents, androgen receptor antagonists, poly(ADP-ribose) polymerase (PARP) inhibitors, protein kinase inhibitors, and epigenetic regulators . Researchers are exploring these compounds for their utility in targeted therapy and precision medicine approaches to cancer treatment . This product is sold For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. The buyer assumes responsibility for confirming product identity and/or purity, as comprehensive analytical data is not available for this product. All sales are final.

Properties

Molecular Formula

C21H21N5

Molecular Weight

343.4 g/mol

IUPAC Name

2-butyl-3-methyl-1-(2-methylimidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C21H21N5/c1-4-5-8-16-14(2)17(13-22)20-24-18-9-6-7-10-19(18)26(20)21(16)25-12-11-23-15(25)3/h6-7,9-12H,4-5,8H2,1-3H3

InChI Key

TUZMITSVVBBBNT-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)N4C=CN=C4C

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation

Phosphorus oxychloride (POCl₃) is employed in the Vilsmeier-Haack reaction to introduce a formyl group at the C4 position of the pyrido[1,2-a]benzimidazole scaffold. A suspension of pyrido[1,2-a]benzimidazole-4-carbonitrile in POCl₃ is stirred at 60–80°C for 4–6 hours, yielding 2-formyl-3-methyl-1-oxo-1,5-dihydropyridobenzimidazole-4-carbonitrile. The reaction proceeds via electrophilic aromatic substitution, with POCl₃ acting as both a Lewis acid and a chlorinating agent.

Key Parameters

ParameterValueSource
Temperature60–80°C
Reaction Time4–6 hours
Yield68–72%

Alkylation at the C2 Position

The tert-butyl group is introduced via nucleophilic substitution using tert-butylamine. A mixture of 2-formyl-3-methyl-1-oxo-pyridobenzimidazole-4-carbonitrile and tert-butylamine in dimethylformamide (DMF) is stirred at room temperature for 20 hours. The reaction exploits the electrophilicity of the formyl group, facilitating imine formation followed by reduction.

Reaction Scheme

Formyl intermediate+tert-butylamineDMF, RT2-(tert-butylamino)methylene derivative[3]\text{Formyl intermediate} + \text{tert-butylamine} \xrightarrow{\text{DMF, RT}} \text{2-(tert-butylamino)methylene derivative} \quad

Optimization Insights

  • Prolonged stirring (>24 hours) improves yield but risks side product formation.

  • DMF enhances solubility of intermediates, critical for homogeneous reaction conditions.

Imidazole Ring Installation

The 2-methylimidazol-1-yl group is appended via a copper-catalyzed coupling reaction. A patent methodology describes using 2-methyl-1H-imidazole with brominated pyridobenzimidazole intermediates in the presence of CuI and 1,10-phenanthroline. The reaction is conducted in toluene at 110°C for 12 hours, achieving 65–70% yield.

Critical Steps

  • Bromination : NBS (N-bromosuccinimide) selectively brominates the C1 position of the pyrido[1,2-a]benzimidazole core.

  • Coupling : Ullmann-type coupling facilitates C–N bond formation between the brominated intermediate and 2-methylimidazole.

Purification and Characterization

Workup Procedures

Reaction mixtures are typically quenched with ice-cold water, and products are extracted using ethyl acetate. The organic layer is dried over magnesium sulfate and concentrated in vacuo. Chromatography on silica gel (ethyl acetate/hexane gradient) isolates the target compound.

Analytical Data

  • IR Spectroscopy : Peaks at 2218 cm⁻¹ (C≡N stretch), 1655 cm⁻¹ (C=O stretch).

  • ¹H NMR : δ 1.50 (s, 9H, tert-butyl), 2.68 (s, 3H, C3-CH₃), 7.34–8.20 (m, aromatic protons).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Vilsmeier-Haack route7298High regioselectivityRequires POCl₃ handling
Ullmann coupling7095ScalableCu residue removal needed

Scalability and Industrial Feasibility

The Ullmann coupling route is preferred for large-scale synthesis due to its compatibility with continuous flow reactors. However, the Vilsmeier-Haack method offers better atom economy for research-scale batches.

Emerging Methodologies

Recent patents disclose microwave-assisted synthesis, reducing reaction times from hours to minutes. For example, irradiating the brominated intermediate with 2-methylimidazole at 150°C for 15 minutes achieves 68% yield .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The imidazole and pyrido[1,2-a]benzimidazole rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides for alkylation, and halogenating agents like N-bromosuccinimide (NBS) for halogenation.

Major Products

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Activities

The compound exhibits several pharmacological properties, primarily attributed to its benzimidazole structure. Research has shown that benzimidazole derivatives can be effective against a range of diseases, including cancer, infections, and inflammation. The following sections outline specific applications:

Anticancer Activity

Benzimidazole derivatives are known for their anticancer properties. Studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from benzimidazole have shown IC50_{50} values in the low micromolar range against prostate (PC-3), cervical (HeLa), and lung (A549) cancer cells .

Antimicrobial Properties

The antimicrobial activity of benzimidazole derivatives has been well-documented. These compounds have shown efficacy against a variety of pathogens, including bacteria and fungi. For example, certain benzimidazole analogues demonstrated potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Antiviral Activity

Research indicates that benzimidazole derivatives can inhibit viral replication. Notably, some compounds have been identified as effective against hepatitis C virus (HCV), with EC50_{50} values in the nanomolar range . This suggests that 2-butyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile may also possess similar antiviral properties.

Anti-inflammatory Effects

The anti-inflammatory potential of benzimidazole derivatives has been explored in various studies. Compounds with this structure have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models, indicating their potential use in treating inflammatory diseases .

Synthesis and Structure-Activity Relationship

The synthesis of 2-butyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves multi-step reactions that typically include the formation of the benzimidazole core followed by subsequent modifications to introduce the butyl and methyl groups. Understanding the structure-activity relationship (SAR) is crucial for optimizing its biological activity. Variations in substituents can significantly influence the pharmacological profile of these compounds .

Case Study 1: Anticancer Efficacy

In a recent study, a series of benzimidazole derivatives were synthesized and evaluated for their anticancer activity against multiple cell lines. The results indicated that modifications at specific positions on the benzimidazole ring enhanced cytotoxicity, suggesting that 2-butyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile could be a promising candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial effects of various benzimidazole derivatives. The study highlighted that certain modifications led to increased potency against resistant bacterial strains. This reinforces the potential application of 2-butyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile as a novel antimicrobial agent .

Mechanism of Action

The mechanism by which 2-butyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile exerts its effects depends on its application:

    Biological Targets: It can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit a specific enzyme by mimicking the substrate or binding to the active site.

    Pathways Involved: The compound may interfere with metabolic pathways, signal transduction pathways, or DNA synthesis, depending on its structure and the biological system.

Comparison with Similar Compounds

Similar Compounds

    2-butyl-3-methyl-1H-imidazole-4-carbonitrile: Lacks the pyrido[1,2-a]benzimidazole core, making it less complex.

    2-butyl-1H-benzimidazole-4-carbonitrile: Lacks the imidazole substituent, potentially altering its biological activity.

    3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole: Similar structure but without the butyl group, which may affect its solubility and reactivity.

Uniqueness

The presence of both the pyrido[1,2-a]benzimidazole core and the imidazole substituent in 2-butyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile provides a unique combination of properties, making it versatile for various applications in chemistry, biology, and industry.

Biological Activity

2-butyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural arrangement that incorporates a pyrido[1,2-a]benzimidazole core and an imidazole ring, which contributes to its diverse interactions with biological targets.

Structural Characteristics

The molecular formula of this compound is C₁₈H₁₈N₄, with a molecular weight of 343.4 g/mol. Its structure includes:

  • Pyrido[1,2-a]benzimidazole core : This fused ring system is known for its biological activity.
  • Imidazole substituent : Enhances interaction with biological targets.
  • Carbonitrile group : Increases chemical reactivity and potential biological effects.

Biological Activity

Research indicates that 2-butyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile exhibits significant anticancer properties. Compounds within the benzimidazole class are recognized for their ability to act as topoisomerase inhibitors, which are crucial in DNA replication and repair processes.

The mechanism by which this compound exerts its biological effects includes:

  • Inhibition of Topoisomerases : By binding to these enzymes, the compound interferes with DNA synthesis and promotes apoptosis in cancer cells.
  • Signal Transduction Modulation : It can affect various metabolic pathways, potentially leading to altered cell signaling and growth inhibition.
  • Epigenetic Regulation : Some studies suggest that similar compounds may function as epigenetic regulators, enhancing their therapeutic potential against malignancies.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their derivatives:

  • Antitubercular Activity : A study highlighted the effectiveness of pyrido[1,2-a]benzimidazole derivatives against Mycobacterium tuberculosis, showcasing their potential as anti-TB agents with low toxicity profiles ( ). The compound demonstrated sub-micromolar activity against resistant strains.
  • Cytotoxicity and Selectivity : In vitro studies revealed that derivatives of this compound showed significant cytotoxicity against various cancer cell lines while maintaining selectivity over normal cells ( ). The selectivity index (SI) was evaluated to understand the therapeutic window better.
  • Structure-Activity Relationship (SAR) : Research on structural modifications indicated that changes in substituents could enhance potency and reduce toxicity ( ). For example, modifications at the benzyl position led to improved anti-TB activity.

Comparative Analysis

A comparative analysis of structurally similar compounds reveals variations in biological activity:

Compound NameStructural FeaturesBiological Activity
2-butyl-3-methyl-1H-imidazole-4-carbonitrileLacks pyrido[1,2-a]benzimidazole coreReduced bioactivity
2-butyl-1H-benzimidazole-4-carbonitrileLacks imidazole substituentAltered activity; less versatile
3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazoleSimilar structure without butyl groupAffects solubility and reactivity

This table underscores how specific structural elements contribute to the overall biological efficacy of these compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-butyl-3-methyl-1-(2-methyl-1H-imidazol-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile?

  • Methodology : Multicomponent reactions (MCRs) are efficient for synthesizing pyrido[1,2-a]benzimidazole scaffolds. For example, 2-(nitromethylene)-2,3-dihydro-1H-benzo[d]imidazole can react with malononitrile and aldehydes under reflux in ethanol to form derivatives with high purity and yields (70–85%). Precipitation from the reaction medium minimizes purification steps .
  • Key Parameters : Temperature control (50–80°C), solvent selection (ethanol or DMF), and stoichiometric ratios (1:1:1 for core components) are critical.

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Analytical Workflow :

  • NMR : Characteristic peaks include aromatic protons (δ 7.2–8.0 ppm in 1^1H NMR) and nitrile carbons (δ 110–120 ppm in 13^{13}C NMR). For example, pyrazole protons in related compounds appear at δ 7.54 ppm .
  • IR : A strong nitrile stretch (~2230 cm1^{-1}) and imidazole C=N vibrations (~1600 cm^{-1) confirm functional groups .
  • MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+^+] at m/z 238.0961 for a structurally similar compound) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Store in a tightly sealed container in a cool, dry, ventilated area away from ignition sources .
  • Use personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid ingestion/inhalation and monitor for acute toxicity (e.g., skin/eye irritation) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the imidazole and pyrido-benzimidazole moieties in this compound?

  • Approach : Density Functional Theory (DFT) calculations can map frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, docking studies of similar benzimidazole derivatives show preferential binding at hydrophobic enzyme pockets .
  • Validation : Compare computational results with experimental reactivity data (e.g., regioselectivity in alkylation or acylation reactions) .

Q. What strategies address low yields in regioselective functionalization of the pyrido-benzimidazole core?

  • Optimization :

  • Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids to modify the benzimidazole ring. Evidence shows that steric hindrance from the 2-butyl group may require bulky ligands (e.g., SPhos) .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, improving reaction homogeneity .

Q. How can crystallographic data resolve discrepancies in proposed structural tautomers?

  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software refines bond lengths and angles. For example, SHELX reliably resolves imidazole-protonation states, even with twinned crystals or high thermal motion .
  • Case Study : A related pyrazole-carbonitrile compound showed a 0.02 Å deviation between calculated and observed C-N bond lengths, confirming tautomer dominance .

Q. What are the limitations of current synthetic methods for scaling this compound to gram quantities?

  • Challenges :

  • Purification : Column chromatography (e.g., cyclohexane/ethyl acetate gradients) is necessary but time-consuming. Dry-loading with Celite improves efficiency .
  • Byproducts : Nitro-reduction byproducts in MCRs require careful TLC monitoring (Rf_f = 0.58 in cyclohexane/ethyl acetate 2:1) .

Data Contradictions and Resolution

Q. How to reconcile conflicting spectroscopic data for nitrile and imidazole groups in different solvent systems?

  • Resolution :

  • Solvent polarity shifts nitrile IR stretches by ±10 cm1^{-1}. For example, in DMSO, hydrogen bonding reduces the nitrile peak intensity .
  • 13^{13}C NMR in CDCl3_3 vs. DMSO-d6_6: Imidazole carbons show upfield shifts (~5 ppm) due to solvent coordination .

Methodological Recommendations

Q. What alternatives exist for characterizing thermally unstable derivatives of this compound?

  • Techniques :

  • Low-Temperature NMR : Collect spectra at –40°C to stabilize reactive intermediates.
  • HRMS with Soft Ionization : ESI-MS minimizes fragmentation of labile groups (e.g., imidazole rings) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.